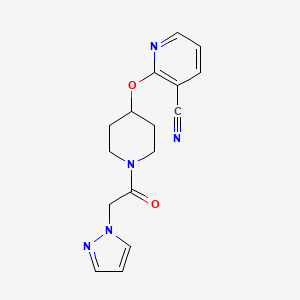

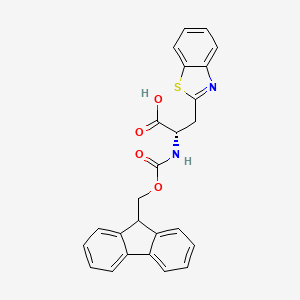

2-((1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-((1-(2-(1H-pyrazol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a piperidine ring, an acetyl group, and a nitrile group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the pyrazole ring might be formed through a condensation reaction involving a 1,3-diketone and hydrazine . The piperidine ring could be synthesized through a variety of methods, including the cyclization of a suitable diamine .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and piperidine rings would add a degree of rigidity to the molecule, while the acetyl and nitrile groups could potentially participate in various chemical reactions .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the nitrile group could be hydrolyzed to form a carboxylic acid, or it could undergo reduction to form an amine . The acetyl group could also participate in various reactions, such as nucleophilic acyl substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the nitrile group could increase its polarity, potentially affecting its solubility in various solvents . The rigidity introduced by the pyrazole and piperidine rings could also influence its properties .Scientific Research Applications

Cytochrome P450 Inhibition

Compounds featuring pyrazol moieties have been evaluated for their potential as inhibitors of cytochrome P450 isoforms, which are crucial for drug metabolism and can influence drug-drug interactions. For instance, the selectivity of chemical inhibitors towards various CYP isoforms is critical for understanding drug metabolism pathways and predicting potential interactions in clinical settings (Khojasteh et al., 2011).

Anticancer Activity

Pyrazoline derivatives, a core component of the mentioned compound, have been extensively studied for their anticancer properties. Research on pyrazoline derivatives highlights their significant potential in anticancer therapy, with numerous compounds exhibiting promising activity against various cancer types. The synthesis and evaluation of these derivatives are crucial for developing new therapeutic agents (Ray et al., 2022).

Neurodegenerative Disorders

Compounds containing pyrazoline structures have been identified for their potential in treating neurodegenerative disorders such as Alzheimer’s and Parkinson’s diseases. Their neuroprotective properties, including enzyme inhibition relevant to disease progression, have been the focus of several studies, suggesting avenues for developing new treatments for these debilitating conditions (Ahsan et al., 2022).

Heterocyclic Chemistry Applications

The heterocyclic components of this compound, like pyrazolines and pyridines, are central to various chemical reactions and synthetic strategies in organic chemistry. These moieties are integral to developing novel compounds with potential applications in medicinal chemistry, drug development, and catalysis (Gomaa & Ali, 2020).

Anti-Inflammatory and Antiviral Drug Design

Pyrazole scaffolds are pivotal in designing anti-viral and anti-inflammatory therapeutics. Their versatility allows for targeting various biological pathways, making them valuable in developing treatments for diseases with inflammatory or viral etiologies (Karati et al., 2022).

Future Directions

properties

IUPAC Name |

2-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]oxypyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2/c17-11-13-3-1-6-18-16(13)23-14-4-9-20(10-5-14)15(22)12-21-8-2-7-19-21/h1-3,6-8,14H,4-5,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCOUCSPEOHFFQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)CN3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[2-(4-Methoxyphenyl)-2-oxoethoxy]-3-phenylchromen-4-one](/img/structure/B2631547.png)

![3-(2-chlorobenzyl)-6-(3-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2631549.png)

![1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2631551.png)

![3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoic acid hydrochloride](/img/structure/B2631557.png)

![N-(3-chloro-4-methylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2631561.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2631562.png)

![9-(2,3-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2631563.png)

![[2-(5-Methylthiophen-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2631565.png)